ST-1535 - 496955-42-1

ST-1535

Catalog Number: EVT-282674
CAS Number: 496955-42-1
Molecular Formula: C12H16N8
Molecular Weight: 272.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ST1535 is an adenosine A2A receptor antagonist. It is selective for adenosine A2A over A1 receptors (Kis = 2.3 and 107 nM, respectively, in radioligand binding assays). ST1535 inhibits agonist-induced production of cAMP in CHO cells expressing adenosine A2A receptors (IC50 = 353 nM). In vivo, ST1535 (10 and 20 mg/kg) reduces haloperidol-induced catalepsy in mice. It reduces the number of jaw tremors in a rat model of Parkinsonian jaw tremors induced by tacrine. ST1535 (20 and 40 mg/kg) increases locomotor activity and reverses motor disabilities in a marmoset model of MPTP-induced Parkinson’s disease.
ST-1535 is a neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist.

NECA (5'-N-ethylcarboxamidoadenosine)

  • Compound Description: NECA is a potent and selective agonist for adenosine A2A receptors. It is frequently used as a pharmacological tool to investigate the roles of A2A receptors in various biological systems. []
  • Relevance: NECA is used in studies to understand the mechanism of action of ST 1535. Specifically, the ability of ST 1535 to antagonize NECA's effects on cAMP levels in cells expressing the A2A receptor demonstrates its antagonist activity. []

CGS 21680

  • Compound Description: CGS 21680 is another selective agonist for adenosine A2A receptors, often used in research to study A2A receptor-mediated signaling pathways. []
  • Relevance: Similar to NECA, CGS 21680 is used in research to assess the efficacy of ST 1535 as an A2A receptor antagonist. Notably, ST 1535 successfully antagonized catalepsy induced by CGS 21680 in mice models, further confirming its antagonistic properties against A2A receptors. []

CHA (N6-Cyclohexyladenosine)

  • Compound Description: CHA is a selective agonist for adenosine A1 receptors. []
  • Relevance: While ST 1535 primarily targets the A2A receptor, it exhibits some affinity for the A1 receptor as well, albeit with lower potency. The use of CHA in research helped determine the selectivity profile of ST 1535, revealing its preferential antagonism towards A2A receptors over A1 receptors. []

Istradefylline

  • Compound Description: Istradefylline is a selective antagonist for adenosine A2A receptors that has been approved for the treatment of Parkinson's disease in some countries. []
  • Relevance: Like ST 1535, istradefylline represents a class of compounds being investigated for their therapeutic potential in Parkinson's disease by targeting adenosine A2A receptors. The development of istradefylline highlights the clinical significance of A2A receptor antagonists like ST 1535 in managing Parkinson's disease symptoms. []

Preladenant

  • Compound Description: Preladenant is a selective antagonist for adenosine A2A receptors that has been investigated in clinical trials for the treatment of Parkinson's disease. [, ]
  • Relevance: Preladenant's development alongside ST 1535 highlights the ongoing research interest in A2A antagonists for Parkinson's disease. Both compounds demonstrate the potential of this class of drugs for improving motor function in individuals with Parkinson's disease by modulating adenosine signaling pathways. [, ]

Tozadenant

  • Compound Description: Tozadenant is another selective antagonist for adenosine A2A receptors that was explored in clinical trials for Parkinson's disease. []
  • Relevance: Tozadenant, along with ST 1535 and other related compounds, emphasizes the focus on developing A2A antagonists as potential therapeutic options for Parkinson's disease. The clinical investigation of tozadenant further validates the significance of A2A receptors as therapeutic targets in managing the motor symptoms of Parkinson's disease. []

Vipadenant

  • Compound Description: Vipadenant is a selective antagonist for adenosine A2A receptors that has been studied for its potential therapeutic benefits in various neurological and psychiatric disorders. []
  • Relevance: Similar to ST 1535, vipadenant exemplifies the broader therapeutic potential of A2A receptor antagonists beyond Parkinson's disease. This underscores the importance of understanding the roles of A2A receptors in different neurological conditions and highlights the possibility of targeting these receptors for a wider range of therapeutic applications. []

SYN-115

  • Compound Description: SYN-115 is a selective antagonist for adenosine A2A receptors. []
  • Relevance: The identification of SYN-115 further expands the growing class of A2A antagonists being explored for their therapeutic potential, alongside ST 1535. These compounds collectively contribute to a better understanding of the structure-activity relationships within this class of drugs and pave the way for developing more effective treatments targeting adenosine A2A receptors. []

SCH 58261

  • Compound Description: SCH 58261 is an adenosine A2A receptor antagonist. Research indicates it counteracts motor deficits like impaired initiation of movement and sensory-motor integration in rat models of Parkinson's disease. This suggests its potential therapeutic value in addressing these specific motor impairments associated with Parkinson's disease. []
  • Relevance: SCH 58261's similar effects to ST 1535 in animal models of Parkinson's disease highlight the shared mechanism of action and potential therapeutic benefits of A2A receptor antagonists in addressing motor dysfunction associated with the disease. []

L-DOPA (Levodopa)

  • Compound Description: L-DOPA is a precursor to dopamine, a neurotransmitter that is deficient in Parkinson's disease. It is a standard treatment for Parkinson's disease. [, , ]
  • Relevance: L-DOPA serves as a reference point for comparing the efficacy of ST 1535 and other A2A antagonists in treating Parkinson's disease. Studies often investigate whether these antagonists can enhance L-DOPA's effectiveness or mitigate its side effects, emphasizing the potential of combination therapies for improved treatment outcomes in Parkinson's disease. [, , ]

Haloperidol

  • Compound Description: Haloperidol is a typical antipsychotic drug that blocks dopamine receptors. It can induce catalepsy, a state of immobility and rigidity, which is used as an animal model for Parkinson's disease. []
  • Relevance: Haloperidol is often employed in research to induce Parkinsonian-like motor symptoms in animal models. The ability of ST 1535 to counteract haloperidol-induced catalepsy provides evidence of its potential to alleviate motor deficits associated with Parkinson's disease, further supporting its therapeutic potential. []
Source and Classification

ST-1535 is derived from the purine structure and is chemically characterized by its specific molecular composition. It has been documented in various scientific literatures, including studies that detail its synthesis and biological evaluation. The compound's classification as an adenosine A2A receptor antagonist highlights its role in modulating neurological functions and inflammatory responses, making it a subject of interest in drug development for neurodegenerative diseases .

Synthesis Analysis

The synthesis of ST-1535 involves several steps that utilize standard organic chemistry techniques. The following outlines the general synthetic pathway:

  1. Starting Materials: The synthesis begins with 2-n-butyl-9-methyl-8-triazol-2-yl-9H-purine-6-ylamine as a key precursor.
  2. Reagents and Conditions: Various reagents such as acetic anhydride and specific catalysts are employed to facilitate reactions. The process typically involves heating under reflux conditions to promote the formation of the desired product.
  3. Purification: After synthesis, ST-1535 is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction time, temperature, and solvent choice are critical to optimizing yield and purity during synthesis .

Molecular Structure Analysis

ST-1535 features a complex molecular structure characterized by a purine core modified with a triazole ring.

  • Molecular Formula: C₁₃H₁₅N₅O
  • Molecular Weight: 255.30 g/mol
  • Structural Features: The compound contains functional groups that enhance its binding affinity to the A2A receptor, including amine and triazole moieties.

Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate its three-dimensional structure, providing insights into how structural variations can affect biological activity .

Chemical Reactions Analysis

ST-1535 participates in various chemical reactions primarily involving its interaction with adenosine receptors. Key reactions include:

  1. Competitive Antagonism: ST-1535 competitively inhibits the binding of adenosine to the A2A receptor, disrupting downstream signaling pathways associated with neuroinflammation and neurodegeneration.
  2. Metabolism: In vivo studies have shown that ST-1535 undergoes metabolic transformations yielding several metabolites, which may also exhibit pharmacological activity.

The kinetics of these reactions can be analyzed using radiolabeled adenosine binding assays to quantify the antagonist's potency .

Mechanism of Action

The mechanism of action for ST-1535 involves its binding affinity for the A2A receptor:

  1. Receptor Binding: ST-1535 binds to the A2A receptor site, preventing adenosine from exerting its effects.
  2. Signal Modulation: By blocking this receptor, ST-1535 modulates intracellular signaling pathways that are typically activated by adenosine, leading to reduced inflammation and neuroprotection.

Pharmacodynamic studies indicate that this antagonistic action contributes to improved motor function in models of Parkinson's disease, suggesting a therapeutic potential for managing symptoms associated with this condition .

Physical and Chemical Properties Analysis

The physical and chemical properties of ST-1535 contribute significantly to its biological activity:

  • Solubility: ST-1535 exhibits moderate solubility in aqueous solutions, which is essential for bioavailability.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Characteristic melting point data can provide insights into purity and crystalline form.

These properties are critical when considering formulation strategies for clinical applications .

Applications

ST-1535 has several promising applications in scientific research and medicine:

  1. Neuroprotection: Due to its antagonistic effects on adenosine receptors, ST-1535 is being explored as a treatment option for neurodegenerative diseases such as Parkinson's disease.
  2. Anti-inflammatory Agent: Its ability to modulate inflammatory responses makes it a candidate for treating conditions characterized by excessive inflammation.
  3. Research Tool: As a selective A2A receptor antagonist, ST-1535 serves as a valuable tool in pharmacological studies aimed at understanding adenosine signaling pathways.

Continued research into ST-1535 could lead to new therapeutic strategies leveraging its unique properties and mechanisms .

Properties

CAS Number

496955-42-1

Product Name

ST-1535

IUPAC Name

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine

Molecular Formula

C12H16N8

Molecular Weight

272.31 g/mol

InChI

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17)

InChI Key

CYYQMAWUIRPCNW-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N

Solubility

Soluble in DMSO

Synonyms

2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine
ST 1535
ST-1535
ST1535

Canonical SMILES

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.